

Commercial Suppliers and Application Notes for 1,3-Dieicosenoyl Glycerol Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dieicosenoyl glycerol**

Cat. No.: **B3026233**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of **1,3-dieicosenoyl glycerol**, a key diacylglycerol (DAG) standard, along with detailed application notes and experimental protocols for its use in research and drug development.

Commercial Availability

1,3-Dieicosenoyl glycerol is a specialized lipid standard available from a limited number of commercial suppliers. One prominent supplier is Cayman Chemical, which provides the standard in a solution for research purposes.

Table 1: Commercial Supplier of **1,3-Dieicosenoyl Glycerol**

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Cayman Chemical	1,3-Dieicosenoyl Glycerol	26795	≥98%	A solution in ethanol	-20°C

Application Notes

Introduction

Diacylglycerols (DAGs) are critical second messengers in cellular signaling, most notably as activators of protein kinase C (PKC). The specific isomer, **1,3-dieicosenoyl glycerol**, contains two 20-carbon monounsaturated fatty acid (eicosenoic acid) chains. Its well-defined structure makes it an ideal standard for analytical studies and for investigating lipid-protein interactions and signaling pathways.

Key Applications

- Analytical Standard: **1,3-Dieicosenoyl glycerol** serves as a crucial standard in mass spectrometry-based lipidomics for the identification and quantification of endogenous DAG species in biological samples.^{[1][2][3]} Its known concentration and molecular weight allow for accurate calibration and validation of analytical methods.
- PKC Activation Assays: As a diacylglycerol, it can be used in in vitro and cell-based assays to study the activation of various PKC isoforms. This is particularly relevant in research areas such as diabetes, cancer, and immunology, where PKC signaling is often dysregulated.^{[4][5]}
- Enzyme Assays: It can be utilized as a substrate or modulator in assays for enzymes involved in lipid metabolism, such as diacylglycerol kinases (DGKs) and diacylglycerol lipases.^[6]
- Model Membrane Studies: Incorporation of **1,3-dieicosenoyl glycerol** into artificial membranes like liposomes can help elucidate the structural and functional roles of specific DAGs in membrane dynamics and protein recruitment.

Experimental Protocols

Protocol 1: Preparation of 1,3-Dieicosenoyl Glycerol Standard for Mass Spectrometry Analysis

This protocol outlines the preparation of a stock solution and working standards of **1,3-dieicosenoyl glycerol** for use in quantitative mass spectrometry.

Materials:

- **1,3-Dieicosenoyl Glycerol** standard (from supplier)

- Ethanol, HPLC grade
- Chloroform, HPLC grade
- Methanol, HPLC grade
- Internal Standard (e.g., a deuterated or odd-chain diacylglycerol)
- Glass vials with PTFE-lined caps

Procedure:

- Stock Solution Preparation:
 - The commercially available standard is typically provided in an ethanol solution.[\[7\]](#) Note the concentration provided on the certificate of analysis.
 - If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the lipid can be redissolved in the desired solvent (e.g., chloroform).
- Working Standard Preparation:
 - Prepare a series of working standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).
 - The concentration range of the working standards should encompass the expected concentration of the analyte in the biological samples.
- Internal Standard Spiking:
 - Add a fixed amount of the internal standard to each working standard and to the biological samples to be analyzed. This will correct for variations in sample processing and instrument response.
- Storage:
 - Store stock and working solutions at -20°C in glass vials with PTFE-lined caps to minimize solvent evaporation and lipid degradation.

Table 2: Example of Working Standard Concentrations for Mass Spectrometry

Standard ID	Concentration of 1,3-Dieicosenoyl Glycerol (µg/mL)	Concentration of Internal Standard (µg/mL)
WS1	0.1	1.0
WS2	0.5	1.0
WS3	1.0	1.0
WS4	5.0	1.0
WS5	10.0	1.0
WS6	25.0	1.0
WS7	50.0	1.0

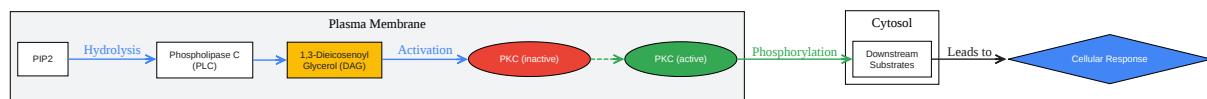
Protocol 2: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general method to assess the ability of **1,3-dieicosenoyl glycerol** to activate PKC in a cell-free system.

Materials:

- **1,3-Dieicosenoyl Glycerol**
- Phosphatidylserine (PS)
- Recombinant human PKC isoform (e.g., PKC α , PKC β , PKC γ)
- Fluorescently labeled PKC substrate peptide
- ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and a phosphatase inhibitor cocktail)

- 384-well microplate, black

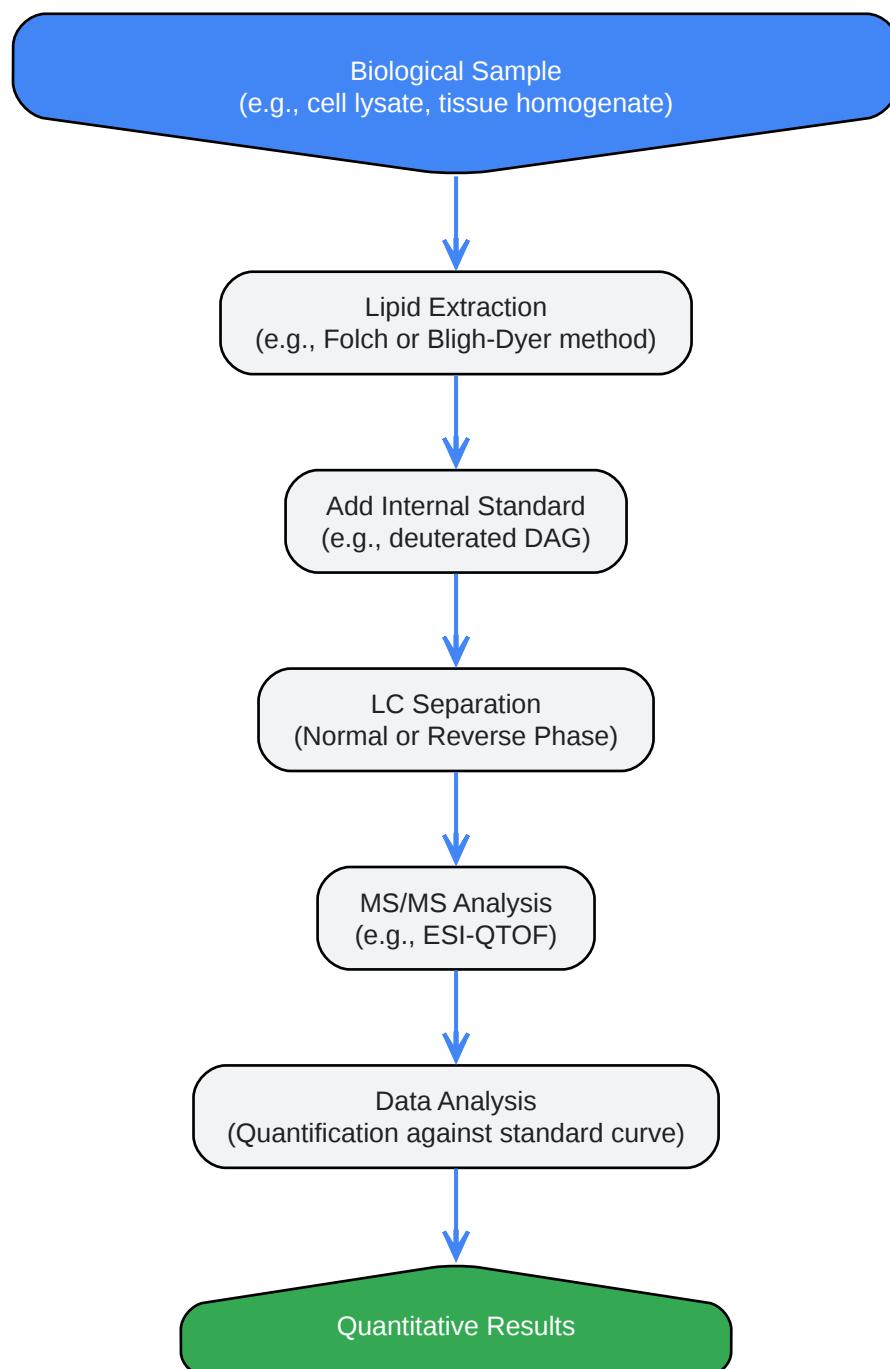

Procedure:

- Lipid Vesicle Preparation:
 - Prepare lipid vesicles containing PS and **1,3-dieicosenoyl glycerol**.
 - In a glass tube, mix the desired amounts of PS and **1,3-dieicosenoyl glycerol** in chloroform.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Hydrate the lipid film with assay buffer and sonicate or extrude to form small unilamellar vesicles.
- Assay Reaction:
 - To the wells of the microplate, add the assay buffer, the prepared lipid vesicles, and the fluorescently labeled PKC substrate peptide.
 - Initiate the reaction by adding the recombinant PKC enzyme and ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection:
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate. An increase in fluorescence indicates phosphorylation of the substrate and thus activation of PKC.
- Data Analysis:
 - Plot the fluorescence intensity against the concentration of **1,3-dieicosenoyl glycerol** to determine the dose-dependent activation of PKC.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a key signaling molecule that activates conventional and novel protein kinase C (PKC) isoforms. This activation is a crucial step in numerous cellular processes.



[Click to download full resolution via product page](#)

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC) at the plasma membrane.

Experimental Workflow for Quantification of 1,3-Dieicosenoyl Glycerol

The following diagram illustrates a typical workflow for the quantitative analysis of **1,3-dieicosenoyl glycerol** from a biological sample using LC-MS/MS.

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying **1,3-dieicosenoyl glycerol** via LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Diacylglycerol Signaling Pathway in Pancreatic β -Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 7. cdn.caymchem.com [cdn.caymchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Application Notes for 1,3-Dieicosenoyl Glycerol Standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026233#commercial-suppliers-of-1-3-dieicosenoyl-glycerol-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com